molecular formula C18H21BrClNO2 B15290891 ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride

ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride

Cat. No.: B15290891
M. Wt: 398.7 g/mol
InChI Key: KNOGPYRLLSMENG-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is a complex organic compound that features a benzoate ester linked to a brominated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride typically involves multiple steps, including the formation of the benzoate ester and the brominated aniline derivative. One common method involves the Friedel-Crafts acylation of benzene derivatives, followed by nucleophilic substitution reactions to introduce the bromine and aniline groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization and chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromobenzoate: A simpler ester derivative with similar reactivity but lacking the aniline moiety.

    4-Bromoaniline: Contains the brominated aniline structure but without the ester linkage.

    N-Methylaniline: Features the N-methylated aniline group but lacks the bromine and ester functionalities.

Uniqueness

Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is unique due to its combination of a brominated aniline and a benzoate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21BrClNO2

Molecular Weight

398.7 g/mol

IUPAC Name

ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride

InChI

InChI=1S/C18H20BrNO2.ClH/c1-4-22-18(21)17-8-6-5-7-16(17)13(2)20(3)15-11-9-14(19)10-12-15;/h5-13H,4H2,1-3H3;1H

InChI Key

KNOGPYRLLSMENG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(C)N(C)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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